molecular formula C15H17NO4S B6380480 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol CAS No. 1261941-64-3

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol

Cat. No.: B6380480
CAS No.: 1261941-64-3
M. Wt: 307.4 g/mol
InChI Key: URSDBRNIPADQOZ-UHFFFAOYSA-N
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol is a chemical compound with a complex structure that includes a sulfamoyl group, a methoxy group, and a phenol group

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-14(17)15(10-12)20-3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSDBRNIPADQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenol with dimethylamine and sulfur dioxide to form 4-(N,N-dimethylsulfamoyl)phenol. This intermediate is then subjected to further reactions to introduce the methoxy group at the 2-position of the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the intermediate compounds can be reduced to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenol and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol is unique due to the presence of both the sulfamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

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